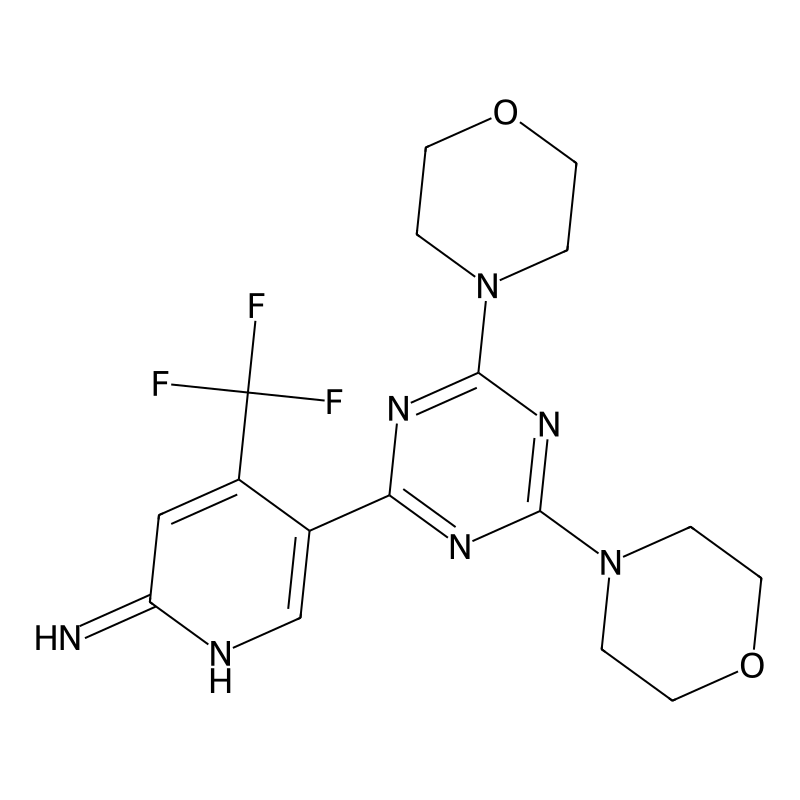

Bimiralisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bimiralisib is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Bimiralisib inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase. By inhibiting mTOR to a lesser extent than PI3K, PQR309 does not interfere with the mTOR-mediated negative feedback loop on PI3K signaling. Blocking the negative feedback loop would potentially increase PI3K signaling and decrease therapeutic efficacy.

BIMIRALISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

bimiralisib PQR309 mechanism of action PI3K mTOR inhibition

Mechanism of Action: Dual Kinase Inhibition

Bimiralisib functions as a direct ATP-competitive inhibitor for the kinase domains of both PI3K and mTOR [1]. This dual action disrupts the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently hyperactivated in cancer [2] [3].

The table below summarizes its key inhibitory targets and affinities (Kd values from biochemical assays) [4]:

| Target | Description | Affinity (Kd) |

|---|---|---|

| PI3Kα | Class I PI3K isoform (p110α) | 1.5 nM |

| PI3Kβ | Class I PI3K isoform (p110β) | 11 nM |

| mTOR | Mechanistic target of rapamycin | 12 nM |

| PI3Kγ | Class I PI3K isoform (p110γ) | 25 nM |

| PI3Kδ | Class I PI3K isoform (p110δ) | 25 nM |

This balanced inhibition profile means this compound directly targets both PI3K and mTOR with similar high potency, unlike earlier mTOR inhibitors that only partially block the pathway [1].

This compound inhibits PI3K and both mTOR complexes to suppress oncogenic signaling.

Preclinical Evidence and Antitumor Activity

This compound has demonstrated promising antitumor activity across a wide spectrum of preclinical models, both as a single agent and in combination with other therapies.

| Cancer Type | Model System | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Lymphoma | In vitro cell lines & in vivo xenografts [5] | IC~50~ ~233 nM; cell cycle arrest (G1 block); single-agent & combo activity [5]. | Inhibition of pAktSer473; synergy with venetoclax, ibrutinib [5]. |

| Endometrial Cancer | AN3CA, HEC-1A cell lines (2D/3D) [3] | Reduced viability & spheroid formation; G1 cell cycle arrest [3]. | Suppression of PI3K/Akt/mTOR/c-Myc/mutant p53 feedback loop [3]. |

| Nasopharyngeal Carcinoma (NPC) | 14 NPC cell lines & xenograft models [6] | IC~50~ range: 0.0086-0.60 µM; induced apoptosis; inhibited migration/invasion [6]. | Synergized with gemcitabine; blocked GSK-3β/STAT3/HSP60 signaling [6]. |

| Glioblastoma | Cell lines & primary cells [4] | Reduced cell proliferation [4]. | Not specified in provided context. |

Clinical Translation and Dosing Schedules

Clinical trials have evaluated different dosing schedules to balance efficacy with the manageable but significant toxicities common to this drug class.

| Parameter | Continuous Dosing | Intermittent Dosing (Schedule A) |

|---|---|---|

| Regimen | Once daily [2] | Days 1, 2, 8, 9, 15, 16 weekly [2] |

| MTD / Recommended Dose | 80 mg [2] | 140 mg (within biologically active range) [2] |

| Dose-Limiting Toxicity (DLT) | Grade 3 fatigue [2] | No MTD reached; only one DLT in schedule B [2] |

| Most Frequent Any-Grade AE | Hyperglycemia (76.2%) [2] | Nausea (56-62.5%) [2] |

| Most Frequent Grade ≥3 AE | Hyperglycemia (28.6%) [2] | Hyperglycemia (12.0%) [2] |

| Proposed Use | - | Further clinical development [2] |

In a Phase I/II study for relapsed/refractory lymphoma, continuous dosing showed modest efficacy but significant toxicity. The overall response rate was 14%, but 70% and 34% of patients experienced grade 3 and 4 treatment-emergent adverse events, respectively, leading to treatment discontinuation in 28% of patients [1] [7].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore the activity of this compound, here are methodologies from the cited literature.

Cell Viability Assay (MTT) [3]

- Cell Seeding: Seed cells (e.g., 5-6 × 10³ cells/well) in a 96-well plate with 100 µL culture medium.

- Drug Treatment: Treat cells with a concentration range of this compound for 48 hours.

- Viability Measurement: Remove treatment medium, add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent, and incubate for several hours. Dissolve the resulting formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

Western Blot Analysis [3]

- Protein Extraction: Lyse cells after treatment to extract total protein.

- Gel Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.

- Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Antibody Incubation: Probe the membrane with specific primary antibodies (e.g., anti-phospho-Akt Ser473, anti-Akt, anti-c-Myc, anti-p27). Subsequently, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Signal Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands.

3D Tumor Spheroid Formation Assay [3]

- Spheroid Initiation: Seed cells (e.g., 1 × 10³ cells/well) in an ultra-low attachment 96-well plate with 100 µL of culture medium.

- Pre-culture: Incubate for 96 hours to allow spheroid formation.

- Drug Treatment: Add medium containing this compound to the pre-formed spheroids.

- Incubation and Analysis: Incubate for another 7 days. Measure spheroid volume using the formula: 0.5 × larger diameter × (smaller diameter)².

References

- 1. A Phase II Study to Assess the Safety and Efficacy of the Dual ... [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [mdpi.com]

- 3. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PQR309) | PI3K inhibitor | Mechanism [selleckchem.com]

- 5. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with ... [pubmed.ncbi.nlm.nih.gov]

- 6. PQR309, a dual PI3K/mTOR inhibitor, synergizes with ... [nature.com]

- 7. A Phase II Study to Assess the Safety and Efficacy of ... [rothlab.weill.cornell.edu]

bimiralisib in vitro IC50 lymphoma cell lines

Bimiralisib's Mechanism and Clinical Context

This compound is a dual-action, small-molecule inhibitor that targets both pan-class I PI3K and mTOR, key components of a signaling pathway critical for cell growth, proliferation, and survival in lymphomas [1] [2] [3]. This dual inhibition is distinct from isoform-specific PI3K inhibitors.

Clinical studies have shown that this compound has modest efficacy in treating relapsed/refractory lymphoma. The table below summarizes key findings from a phase I/II trial:

| Trial Aspect | Summary of Findings |

|---|---|

| Patient Population | Heavily pretreated relapsed/refractory lymphoma patients (median of 5 prior lines of therapy) [2]. |

| Dosing | 60 mg and 80 mg once daily, continuously [2]. |

| Overall Response Rate (ORR) | 14% (10% Partial Response, 4% Complete Response) [2]. |

| Common Grade ≥3 Adverse Events | Hyperglycemia (24%), thrombocytopenia (22%), neutropenia (20%), diarrhea (12%) [2]. |

A separate study investigated a topical 2% this compound gel for cutaneous T-cell lymphoma (Mycosis Fungoides). While the treatment achieved meaningful drug levels in the skin, no clinical efficacy was observed after 42 days of treatment [1].

Experimental Models & Protocols for Lymphoma Research

Although specific this compound IC50 data is not available, the search results provide context on established lymphoma cell lines and standard methods for determining drug sensitivity.

Common Lymphoma Cell Lines in Research The following cell lines are frequently used as in vitro models for studying aggressive B-cell lymphomas, particularly Diffuse Large B-Cell Lymphoma (DLBCL) [4]:

- GCB-DLBCL subtype models: RL, SU-DHL-4, SU-DHL-6, SU-DHL-8, SU-DHL-10, OCI-Ly1, OCI-Ly7, Karpas422.

- ABC-DLBCL subtype models: HBL-1, SU-DHL-2, TMD8, OCI-Ly3, OCI-Ly10, Riva (Ri-1), U-2946.

Standard Protocol for IC50 Determination The MTT assay is a standard colorimetric method for assessing cell viability and determining a compound's IC50 value [5] [6]. The workflow involves the following key steps:

Key considerations for this assay include [6]:

- Using cells in the logarithmic growth phase and accurately counting them for consistent seeding density.

- Creating a suitable range of serial drug dilutions, often starting from a high concentration like 2.56 mg/mL.

- Including necessary controls: solvent (e.g., DMSO) as a negative control and a drug with known activity as a positive control.

- Protecting the MTT reagent from light and ensuring the solution is not discolored before use.

How to Locate Specific IC50 Data

Since the specific data you need was not found in this search, here are suggestions for alternative approaches:

- Search specialized scientific databases: Public repositories like PubChem often contain bioactivity data from high-throughput screening efforts, which may include IC50 values for this compound across various cell lines.

- Perform a targeted literature review: A deep dive into original research articles on this compound (PQR309) may yield the data. Look for preclinical studies in lymphoma, which are often the source of such information.

- Explore newer research: The clinical development of this compound appears to have faced challenges due to toxicity and modest efficacy [2]. Research may have shifted to next-generation PI3K/mTOR inhibitors or different combination strategies, which could be a fruitful area for your review.

References

- 1. Topical this compound Shows Meaningful Cutaneous Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. A Phase II Study to Assess the Safety and Efficacy of the Dual ... [pmc.ncbi.nlm.nih.gov]

- 3. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients ... [mdpi.com]

- 4. Diffuse Large B- In Models as Tools to... Vitro Cell Lymphoma Cell Line [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent ... [creative-bioarray.com]

bimiralisib pan-class I PI3K inhibitor isoform selectivity

Molecular & Pharmacological Profile

| Attribute | Description |

|---|---|

| Primary Mechanism | Dual pan-class I PI3K and mTOR kinase inhibitor [1] [2] |

| PI3K Isoform Selectivity | Pan-inhibitor of class I isoforms (α, β, γ, δ) [3] [1] [2] |

| mTOR Inhibition | Direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes [1] [2] |

| Key Distinguishing Feature | Designed to penetrate the blood-brain barrier, offering potential for CNS malignancies [1] |

| Chemical Class | 4,6-dimorpholino-1,3,5-triazine [1] |

Clinical Dosing, Efficacy & Safety

The clinical development of bimiralisib has involved optimizing its dosing schedule to balance efficacy with manageable toxicity.

| Aspect | Findings from Clinical Trials |

|---|---|

| Recommended Phase 2 Dose (Oral) | 140 mg on two consecutive days per week (Intermittent Schedule A) [3] [1] |

| Maximum Tolerated Dose (Continuous) | 80 mg once daily; limited by grade 3 fatigue [3] |

| Notable Efficacy Signal | A partial response in a patient with head and neck squamous cancer harboring a NOTCH1T1997M mutation [3] |

| Most Frequent Adverse Events | Hyperglycemia, nausea, fatigue, neutropenia, thrombocytopenia, diarrhea [3] [2] |

| Safety Profile | Intermittent schedules show fewer high-grade adverse events while maintaining biological activity [3] [1] |

| Topical Formulation | A 2% gel has shown high efficacy (up to 92% clearance) and tolerability in treating actinic keratosis [4] [5] |

Scientific Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is one of the most frequently dysregulated pathways in human cancer. [6] The rationale for developing a dual PI3K/mTOR inhibitor like this compound stems from the limitations of agents that target only single components of the pathway:

- Preventing Feedback Loops: Selective inhibition of mTORC1 (e.g., by rapalogs) relieves a negative feedback loop on PI3K, leading to paradoxical reactivation of AKT via mTORC2 and other pathways. This can promote cell survival and compromise treatment efficacy. [1]

- Comprehensive Pathway Blockade: By simultaneously inhibiting the upstream kinase (PI3K) and the key downstream effector (mTOR), this compound aims to achieve a more potent and sustained suppression of the entire signaling cascade, potentially overcoming intrinsic and acquired resistance. [1] [2]

The following diagram illustrates the PI3K/AKT/mTOR pathway and the points targeted by this compound.

> this compound simultaneously inhibits PI3K (preventing PIP3 production) and both mTOR complexes, providing a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. [3] [1]

Future Clinical Direction

The development strategy for this compound has evolved based on clinical findings:

- Intermittent Dosing: The adoption of intermittent schedules (e.g., two consecutive days per week) is a key strategy to mitigate on-target toxicities like hyperglycemia, thereby improving the therapeutic index for future studies. [3] [1]

- Precision Medicine Approach: The observation of a response in a patient with a NOTCH1 mutation underscores the future potential of this compound in biomarker-selected patient populations. [3] [1] [5]

- Topical Application: The promising efficacy and safety of the topical 2% gel formulation in actinic keratosis represents a parallel development path in oncodermatology, with minimal systemic exposure. [4]

References

- 1. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 2. A Phase II Study to Assess the Safety and Efficacy of the Dual ... [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 4. Topical this compound Shows 92% Clearance Rate for Patients ... [hcplive.com]

- 5. This compound (PQR309) News [sigma.larvol.com]

- 6. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

bimiralisib mTORC1 mTORC2 dual inhibition pathway

Introduction and Scientific Rationale

The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that governs cellular processes essential for normal physiology and frequently dysregulated in cancer, including cell proliferation, growth, metabolism, survival, and angiogenesis [1] [2]. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers, occurring through various mechanisms such as gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations/epigenetic silencing of the PTEN tumor suppressor [2].

The rationale for dual PI3K/mTOR inhibition stems from limitations observed with single-target agents:

- mTORC1-selective inhibitors (rapalogs) relieve negative feedback on PI3K signaling, leading to paradoxical Akt activation via mTORC2 [2]

- PI3K-selective inhibitors fail to address mTOR activation through PI3K-independent pathways [2]

- Dual inhibitors provide more complete pathway blockade, preventing feedback loop-mediated resistance [2] [3]

Bimiralisib Profile and Key Characteristics

Table 1: this compound Chemical and Development Profile

| Property Category | Specific Details |

|---|---|

| Chemical Identity | IUPAC Name: 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine [2] |

| Molecular Formula: C17H20F3N7O2 [2] | |

| CAS Registry Number: 1225037-39-7 [2] | |

| Key Characteristics | Brain-penetrant with potential for CNS malignancy treatment [2] |

| ATP-competitive inhibitor targeting both PI3K and mTOR kinase [2] | |

| Balanced enzymatic profile with IC50 values of 0.05-0.20 μM for pAktSer473 reduction [4] | |

| Development Status | Phase 2 for actinic keratosis (topical formulation) [5] [6] [7] |

| Phase 1 completed for advanced solid tumors (oral formulation) [4] | |

| Orphan Drug Designation for primary CNS lymphoma (FDA) and DLBCL (EMA) [2] |

Table 2: this compound Formulation Comparison

| Parameter | Oral Formulation | Topical Gel (2%) |

|---|---|---|

| Indications | Advanced solid tumors, hematological malignancies [4] [2] | Actinic keratosis (oncodermatology) [5] [6] |

| Recommended Schedule | 140 mg, 2 consecutive days/week (intermittent) [4] | Once daily for 2-4 weeks [5] |

| Key Safety Profile | Hyperglycemia, nausea; manageable with intermittent dosing [4] | Mild local skin reactions; minimal systemic absorption [5] [6] |

| Efficacy Highlights | Partial response in NOTCH1-mutant HNSCC [4] | 92% clearance in Olsen grade 1 lesions [5] [6] |

Mechanism of Action and Pathway Pharmacology

This compound directly targets the ATP-binding site of PI3K and mTOR, providing balanced dual inhibition [2]. This comprehensive blockade strategy offers several pharmacological advantages over selective inhibitors:

- Simultaneous inhibition of all class I PI3K isoforms prevents upstream activation of the pathway [2]

- Direct mTOR kinase inhibition blocks both mTORC1 and mTORC2 activities, preventing the compensatory Akt activation seen with rapalogs [2]

- Blood-brain barrier penetration enables potential application for CNS malignancies [2]

The diagram below illustrates the PI3K/Akt/mTOR pathway and this compound's inhibition points:

Diagram 1: this compound inhibits PI3K and both mTOR complexes, providing complete pathway blockade.

Preclinical and Clinical Efficacy Evidence

Oral this compound in Advanced Solid Tumors

A Phase I study (NCT02483858) established the safety and recommended Phase 2 dose of oral this compound [4]. Key findings included:

- Maximum Tolerated Dose: 80 mg for continuous daily dosing, with grade 3 fatigue as dose-limiting toxicity [4]

- Recommended Phase 2 Dose: 140 mg on two consecutive days per week (intermittent schedule) [4]

- Safety Profile: Most frequent treatment-emergent adverse events were hyperglycemia (76.2% continuous) and nausea (56-62.5% intermittent) [4]

- Efficacy Signal: One partial response in a patient with NOTCH1-mutant head and neck squamous cell carcinoma [4]

Topical this compound in Dermatology

A randomized Phase 2 proof-of-concept study evaluated topical this compound gel 2% as a field-directed treatment for actinic keratosis (AK) on face, scalp, and/or hands [5] [6]:

- Efficacy in Olsen Grade 1 lesions: 92% complete or near-complete response [5] [6]

- Overall efficacy: 52% (2-week treatment) and 71% (4-week treatment) achieved Investigator's Global Assessment score of 0-1 (complete/partial clearance) [5]

- Efficacy across lesion grades: 48% complete or near-complete response in Olsen Grade 2 lesions [5]

- Safety: Majority of adverse events were mild local skin reactions; only four grade 2 events, all resolving without intervention [5] [6]

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

This protocol assesses this compound's anti-proliferative effects in cancer cell lines [8]:

- Cell Plating: Seed cells (e.g., ATL-cell lines, HCC cell lines) in 96-well plates at densities of 4,000-8,000 cells/well and allow to adhere for 12-24 hours [8] [9]

- Drug Treatment: Treat cells with this compound across a concentration range (e.g., 0-10 μM) or DMSO vehicle control [8]

- Incubation: Culture cells for 72 hours at 37°C, 5% CO₂ [9]

- Viability Measurement: Add CellTiter-Glo reagent (20 μL/well) and measure luminescence after 10-minute incubation [8]

- Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [9]

Western Blot Analysis of Pathway Inhibition

This method validates this compound's mechanism of action by detecting phosphorylation changes in key pathway components [8] [9]:

- Cell Treatment: Treat cells (e.g., ATL-cell lines, HCC cell lines) with this compound at IC₅₀ or higher concentrations for 1-24 hours [8]

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [8]

- Protein Quantification: Measure protein concentration using BCA or Bradford assay [8]

- Gel Electrophoresis: Separate 20-40 μg protein by SDS-PAGE (8-12% gels) [8]

- Membrane Transfer: Transfer to PVDF or nitrocellulose membranes [8]

- Immunoblotting: Probe with primary antibodies against:

- Detection: Use HRP-conjugated secondary antibodies and chemiluminescence detection [8]

Apoptosis Analysis by Flow Cytometry

This protocol quantifies this compound-induced apoptosis [9]:

- Cell Treatment: Treat cells with this compound at IC₅₀ concentrations for 24-72 hours [9]

- Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation [9]

- Staining: Resuspend cells in binding buffer containing Annexin V-FITC and propidium iodide (PI) [9]

- Incubation: Incubate for 15 minutes in the dark at room temperature [9]

- Flow Cytometry: Analyze within 1 hour using flow cytometer (acquire ≥10,000 events/sample) [9]

- Data Interpretation:

- Early apoptotic: Annexin V+/PI- cells

- Late apoptotic/necrotic: Annexin V+/PI+ cells [9]

The diagram below illustrates the experimental workflow for evaluating this compound activity:

Diagram 2: Experimental workflow for evaluating this compound's anti-tumor activity.

Research and Development Trajectory

Based on current evidence, this compound's clinical development is proceeding along two distinct paths:

Oral Formulation: Pursuing precision medicine approaches in biomarker-selected populations, particularly:

Topical Formulation: Advancing toward pivotal Phase 3 trials in actinic keratosis based on strong Phase 2 results [5] [6]

The strategic shift to intermittent dosing schedules for oral this compound has improved its therapeutic index by maintaining biological activity while reducing severe adverse events, particularly grade ≥3 hyperglycemia [4] [2]. This approach may facilitate future combination regimens with other targeted therapies.

Conclusion

This compound represents a scientifically rational approach to PI3K/mTOR pathway inhibition with its balanced dual targeting and brain-penetrant properties. While clinical development of the oral formulation has faced challenges typical of this drug class—particularly on-target toxicities with continuous dosing—strategic optimization of dosing schedules and focus on biomarker-selected populations continues to show promise.

The topical formulation demonstrates an excellent risk-benefit profile in dermatological applications, highlighting how formulation and route of administration can significantly impact a drug's therapeutic utility. Further clinical validation in ongoing and planned trials will determine whether this compound can fulfill its potential as a valuable addition to the oncology and oncodermatology therapeutic arsenal.

References

- 1. mTOR signaling pathway and mTOR inhibitors in cancer: progress... [cellandbioscience.biomedcentral.com]

- 2. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [mdpi.com]

- 5. This compound, Topical PI3K/mTOR Inhibitor Shows Up To 92 ... [via.ritzau.dk]

- 6. Topical this compound Shows 92% Clearance Rate for Patients ... [hcplive.com]

- 7. This compound (PQR309) News [sigma.larvol.com]

- 8. Dual inhibition of the mTORC1 and mTORC2 signaling ... [pmc.ncbi.nlm.nih.gov]

- 9. Dramatic antitumor effects of the dual mTORC1 and mTORC2 ... [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Bimiralisib in Animal Xenograft Models

| Cancer Type / Model | Dosing Regimen | Key Efficacy Findings | Proposed Mechanism & Notes |

|---|

| Nasopharyngeal Carcinoma (NPC) (Multiple cell lines, PIK3CA mutant) [1] | • 15 mg/kg • Intraperitoneal, daily [1] | • Significant reduction in tumor volume and weight vs control. • Synergistic effect with gemcitabine, nearly completely suppressing tumor growth [1]. | Impairs GSK-3β and STAT3/HSP60 signaling, induces apoptosis, blocks EMT. Effective even in PIK3CA mutant models [1]. | | Lymphoma (Cell line & patient-derived xenografts) [2] | Information not specified in detail | • Potent antitumor activity in lymphoma xenograft models. • Showed efficacy in models with acquired resistance to idelalisib (a PI3Kδ inhibitor) [2]. | Pan-class I PI3K inhibition overcomes limitations of isoform-specific inhibitors. Direct mTORC1/2 inhibition prevents Akt feedback activation [2]. | | Glioblastoma [2] | Information not specified in detail | Demonstrated efficacy in in vivo xenograft models [2]. | A key feature is its designed ability to penetrate the blood-brain barrier, addressing a major challenge in CNS malignancy treatment [2]. | | NF2-Associated Schwannoma (Patient-derived xenograft) [3] | Information not specified in detail | Suppressed NF2-associated schwannoma growth in vivo [3]. | Supports its investigation in PI3K/mTOR-driven benign tumors [3]. |

Experimental Protocols for Key In Vivo Studies

For researchers looking to replicate or build upon these findings, here is a detailed methodology from the most robust study on nasopharyngeal carcinoma.

- Animal Model Preparation: The study used female BALB/c nude mice (aged 4-5 weeks). Human NPC cells were subcutaneously injected into the right flanks to establish xenograft tumors [1].

- Treatment Groups: Mice were randomly assigned to four groups once tumors reached a measurable size (approximately 100 mm³):

- Vehicle control group.

- Bimiralisib monotherapy group (15 mg/kg).

- Gemcitabine monotherapy group (25 mg/kg).

- This compound and Gemcitabine combination group [1].

- Dosing and Administration: this compound was administered via intraperitoneal (IP) injection daily. Gemcitabine was given via intravenous (IV) injection twice a week. The treatment duration was several weeks, with tumor volumes and body weights measured regularly [1].

- Endpoint Analysis: The primary endpoint was tumor volume, calculated using the formula:

(length × width²)/2. At the end of the experiment, tumors were excised and weighed. Tumor tissues were further analyzed using immunohistochemistry (IHC) and Western blotting to investigate changes in key pathway proteins [1].

Mechanism of Action & Signaling Pathway

This compound is a synthetic small molecule designed as a balanced, ATP-competitive, dual inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and the mTOR kinase (acting on both mTORC1 and mTORC2 complexes) [2]. This dual inhibition is crucial for a more complete and durable blockade of the oncogenic PI3K/Akt/mTOR pathway.

The diagram below illustrates the signaling pathway and the targeted inhibition by this compound.

This dual targeting strategy helps overcome the limitations of single-target agents, such as the feedback activation of Akt that can occur with mTORC1-only inhibitors [2].

Key Takeaways for Researchers

- Broad-Spectrum Potential: The preclinical data validates this compound's efficacy across various cancer types, supporting its broad development in solid tumors and hematological malignancies [2] [1].

- Synergistic Combinations: The strong synergy observed with gemcitabine in NPC models provides a compelling rationale for exploring this compound in combination with other chemotherapeutic or targeted agents [1].

- Translational Consideration: The superior tolerability of intermittent dosing schedules identified in clinical trials should inform the design of future preclinical combination studies, as it may better reflect the clinically achievable regimen [4] [5].

References

- 1. PQR309, a dual PI3K/mTOR inhibitor, synergizes with ... [nature.com]

- 2. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 3. This compound (PQR309) News [sigma.larvol.com]

- 4. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [mdpi.com]

- 5. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [pubmed.ncbi.nlm.nih.gov]

Genetic Alterations Driving Pathway Dysregulation

Abnormal activation of the PAM pathway in cancer occurs through several key mechanisms, making it one of the most frequently altered pathways in human cancers, with aberrations in approximately 50% of tumors [1] [2].

The table below summarizes the most common genetic alterations found in core components of the pathway across various cancers.

| Pathway Component | Type of Alteration | Consequence | Example Cancers Where Altered |

|---|---|---|---|

| PIK3CA (encodes p110α) | Gain-of-function mutations (e.g., E545K, H1047R) or amplification [2] [3] [4] | Hyperactivates PI3K kinase activity, constitutive downstream signaling [2] [3] | Breast, endometrial, colorectal, lung, gastric, HNSCC [2] [3] |

| PTEN | Loss-of-function mutations, deletion, or promoter methylation [2] [3] [5] | Loss of lipid phosphatase activity, failed conversion of PIP3 to PIP2, sustained AKT activation [2] [6] | Glioblastoma, endometrial, prostate, melanoma, breast [2] [5] |

| AKT | Amplification or rare gain-of-function mutations (e.g., E17K) [5] [4] | Enhanced AKT membrane localization and activation, promotes cell survival [5] [4] | Breast, ovarian, pancreatic, colorectal [5] [4] |

| mTOR | Activating mutations [3] | Enhanced kinase activity, overactivation of downstream protein synthesis and growth signals [3] | Endometrial carcinoma, melanoma, renal cell carcinoma [3] |

| Receptor Tyrosine Kinases (RTKs) | Overexpression, amplification, or mutation (e.g., EGFR, HER2) [2] [4] | Ligand-independent or enhanced activation, constant upstream signal to PI3K [2] [4] | Lung cancer (EGFR), Breast cancer (HER2), various (IGF1-R) [1] [2] |

Approved and Emerging Targeted Therapies

The direct targeting of the PAM pathway has led to the development and approval of several inhibitors. The table below lists key therapeutic agents, their targets, and clinical applications.

| Therapeutic Agent | Target | Key Clinical Application(s) | Notable Genetic Biomarker |

|---|---|---|---|

| Alpelisib [6] [3] | PI3K p110α | HR+/HER2- advanced breast cancer [6] [3] | PIK3CA mutation [6] |

| Inavolisib [6] | PI3K p110α | HR+/HER2- advanced breast cancer [6] | PIK3CA mutation [6] |

| Capivasertib [6] [3] | AKT | HR+/HER2- advanced breast cancer [6] | PIK3CA/AKT1/PTEN alteration [6] |

| Everolimus [6] [3] | mTOR | HR+/HER2- advanced breast cancer, renal cell carcinoma, neuroendocrine tumors [6] [3] | - |

| Sirolimus & Temsirolimus [3] | mTOR | Renal cell carcinoma, subependymal giant cell astrocytoma [3] | - |

Current research focuses on overcoming these challenges through next-generation inhibitors with improved efficacy and safety profiles, and rational combination strategies, such as pairing PAM inhibitors with endocrine therapy, chemotherapy, immunotherapy, or other targeted agents [7] [4].

Experimental Workflow for Pathway Investigation

For researchers aiming to experimentally investigate the PAM pathway, a structured approach is crucial. The following diagram and description outline a typical workflow for identifying and validating a pathway modulator, using a microRNA (miRNA) study as an example [8].

A workflow for identifying and validating a PI3K/AKT/mTOR pathway modulator [8].

Detailed Methodological Breakdown

In Silico Analysis

- Pathway Gene Identification: Utilize databases like KEGG to compile a definitive list of genes involved in the PAM pathway [8].

- Gene Expression Data Retrieval: Access public repositories such as the Gene Expression Omnibus to find datasets comparing tumor to normal tissue. Use tools like GEO2R to identify significantly upregulated genes [8].

- miRNA Target Prediction: Use integrated databases to identify miRNAs that target multiple upregulated genes. For example, miR-16-5p was selected for its potential to target key nodes like PIK3CA, CCND1, and MYC [8].

In Vitro Validation

- Cell Culture & Transfection: Use relevant cancer cell lines. Employ transfection with plasmid vectors to overexpress the selected miRNA and establish a negative control [8].

- Functional Assays:

- Clonogenic Assay: The gold standard for measuring cell survival and radiosensitivity/chemo-sensitivity post-transfection. This tests the long-term reproductive cell death [8].

- Apoptosis Analysis: Use assays to quantify the percentage of cells undergoing programmed cell death, often via flow cytometry [8].

- Molecular Analysis:

- qPCR: Measure changes in mRNA expression levels of the target pathway genes after miRNA overexpression to confirm pathway suppression [8].

- Western Blot: Essential for confirming the knockdown effect at the protein level, particularly for phospho-proteins to assess pathway activity.

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic innovation. Future directions will likely involve a deeper understanding of the feedback mechanisms, the development of more selective inhibitors, and sophisticated combination regimens tailored to specific tumor genotypes and clinical contexts [7] [4].

References

- 1. Frontiers | Targeting the PI / 3 / K in lung AKT ... mTOR pathway cancer [frontiersin.org]

- 2. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics [frontiersin.org]

- 4. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 5. Targeting the PI3K/Akt/mTOR pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Expert Consensus on the Clinical Application of PI / 3 / K ... AKT mTOR [pmc.ncbi.nlm.nih.gov]

- 7. Strategic advancements in targeting the PI3K/AKT/mTOR ... [sciencedirect.com]

- 8. Identification and modulation of a PI3K/AKT/mTOR ... [pmc.ncbi.nlm.nih.gov]

Bimiralisib Dosing Regimens in Clinical Trials: Comprehensive Analysis of Continuous versus Intermittent Scheduling

Drug Background and Significance

Bimiralisib (PQR309) represents a novel class of dual-acting targeted therapy that simultaneously inhibits both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. As an orally bioavailable agent, it exhibits balanced inhibitory activity against all four isoforms of class I PI3K (α, β, γ, δ) while directly targeting mTOR through ATP-competitive inhibition. This dual mechanism provides theoretical advantages over selective PI3K inhibitors or rapalog mTOR inhibitors by potentially overcoming common resistance mechanisms and achieving more complete pathway suppression [1]. The PI3K/AKT/mTOR signaling cascade plays a fundamental role in regulating essential cellular processes including proliferation, growth, metabolism, and survival, with frequent pathway dysregulation observed across diverse cancer types [1].

Optimization of dosing schedules has emerged as a critical determinant for maximizing the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors. Early clinical development of this drug class has been challenged by dose-limiting toxicities that have prevented approval of several candidates despite promising efficacy signals. The strategic comparison of continuous versus intermittent dosing regimens aims to identify administration schedules that maintain antitumor activity while minimizing treatment-emergent adverse events, thereby expanding the therapeutic window [1]. This comprehensive analysis synthesizes evidence from recent clinical trials to guide researchers and clinicians in protocol development for this compound administration.

Dosing Regimens and Pharmacokinetics

Comparative Analysis of Dosing Schedules

Clinical investigations have systematically evaluated three distinct dosing strategies for this compound administration in patients with advanced solid tumors. The continuous daily dosing schedule established a maximum tolerated dose (MTD) of 80 mg once daily, with grade 3 fatigue identified as the dose-limiting toxicity (DLT). In contrast, both intermittent schedules allowed for higher per-dose administration without reaching a formal MTD, demonstrating improved tolerability while maintaining therapeutic drug exposure [1] [2].

Table 1: this compound Dosing Regimens in Phase I Clinical Trials

| Schedule Type | Dosing Frequency | Maximum Tolerated Dose | Recommended Phase II Dose | Key Dose-Limiting Toxicities |

|---|---|---|---|---|

| Continuous | Once daily | 80 mg | 80 mg | Grade 3 fatigue |

| Intermittent A | Days 1, 2 weekly | Not reached | 140 mg | None identified |

| Intermittent B | Days 1, 4 weekly | Not reached | Under evaluation | Single DLT observed |

The pharmacokinetic profile of this compound supports the adoption of intermittent dosing strategies. Analysis demonstrated that 140 mg administered according to Schedule A (days 1, 2 weekly) achieved drug concentrations within the biologically active range while significantly reducing cumulative toxicity compared to continuous dosing [1] [3]. This pharmacokinetic advantage enables the administration of higher peak doses that may enhance target inhibition in tumor tissue while providing a treatment-free period that allows for recovery from mechanism-based toxicities.

Dosing in Hematologic Malignancies

In patients with relapsed/refractory lymphoma, this compound has been evaluated at continuous dose levels of 60 mg and 80 mg daily. The mean duration of treatment was substantially longer at the 80 mg dose level (3.7 ± 3.9 months) compared to the 60 mg dose (1.3 ± 1.2 months), suggesting improved tolerability and clinical benefit at the higher dose level [4]. Importantly, no dose-limiting toxicities were observed during the phase I portion of the lymphoma study, supporting the safety of continuous dosing in this patient population [4].

Safety Profiles Across Dosing Schedules

Comparative Adverse Event Analysis

The toxicity profile of this compound aligns with the known class effects of PI3K/mTOR inhibitors, with hyperglycemia representing the most frequent treatment-emergent adverse event across all dosing schedules. However, the incidence and severity of adverse events demonstrate significant variation between continuous and intermittent regimens, supporting the improved tolerability of interrupted dosing approaches [1] [2].

Table 2: Adverse Event Profile by Dosing Schedule

| Adverse Event | Continuous (80 mg daily) | Intermittent A (140 mg Days 1,2 weekly) | Intermittent B (Days 1,4 weekly) |

|---|---|---|---|

| Any Grade Hyperglycemia | 76.2% | Not reported | Not reported |

| Grade ≥3 Hyperglycemia | 28.6% | 12.0% | 12.5% |

| Nausea | Not reported | 56-62.5% | 56-62.5% |

| Fatigue | Grade 3 DLT | Reduced incidence | Reduced incidence |

The reduced incidence of high-grade hyperglycemia with intermittent schedules (12.0-12.5% versus 28.6% with continuous dosing) represents a clinically significant safety improvement that may enable extended treatment duration and enhance patient quality of life [1] [3]. This pattern underscores the relationship between cumulative drug exposure and metabolic toxicities, highlighting the advantage of schedules that incorporate treatment-free intervals.

Management of Class-Effect Toxicities

Effective management of this compound-related adverse events requires proactive intervention strategies. Hyperglycemia monitoring should include baseline assessment of HbA1c and fasting plasma glucose, with regular monitoring throughout treatment. The lymphoma trial protocol mandated intervention for hyperglycemia with oral antihyperglycemic agents in 28% of patients and insulin therapy in 14% of cases [4]. Gastrointestinal adverse events such as nausea, which affected 56-62.5% of patients on intermittent schedules, are generally manageable with standard antiemetic therapy and rarely necessitate treatment discontinuation [1].

Efficacy Outcomes

Antitumor Activity Across Tumor Types

This compound has demonstrated modest clinical efficacy across various solid tumors and hematologic malignancies, with notable activity observed in biomarker-selected populations. In the phase I solid tumor study, a partial response was documented in a patient with head and neck squamous cell carcinoma harboring a NOTCH1 T1997M mutation, suggesting potential predictive biomarkers for future investigation [1] [2]. Additionally, disease stabilization was achieved across multiple tumor types, indicating cytostatic activity that may be optimized through patient selection strategies.

In patients with relapsed/refractory lymphoma, this compound monotherapy achieved an overall response rate of 14% (10% partial responses, 4% complete responses) on an intent-to-treat analysis, with an additional 36% of patients maintaining stable disease [4]. These responses were observed in a heavily pretreated population (median of 5 prior lines of therapy) including patients with diffuse large B-cell lymphoma, follicular lymphoma, and T-cell lymphoma, demonstrating activity across diverse lymphoma subtypes [4].

Implications for Future Development

The clinical efficacy profile of this compound, combined with its manageable toxicity through intermittent scheduling, supports continued investigation in selected patient populations. The proposed strategy for future clinical development focuses on intermittent Schedule A (140 mg days 1, 2 weekly) in combination with biomarker-driven patient selection [1] [3]. This approach aims to maximize therapeutic index by aligning the improved safety profile of intermittent dosing with predictive biomarkers to enrich for responsive patient populations.

Experimental Protocols

Phase I Clinical Trial Design

The foundational phase I study (PQR309-003) employed an open-label, multi-center, non-randomized, dose-escalation design to evaluate this compound in patients with advanced solid tumors. The trial implemented a conventional 3+3 dose escalation scheme across three distinct administration schedules to comprehensively characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound [1].

Inclusion Criteria:

- Patients aged ≥18 years with advanced solid tumors

- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1

- Adequate hematologic, renal, and hepatic function

- Fasting plasma glucose ≤7.0 mmol/L and HbA1c ≤7%

- Radiographically or clinically evaluable tumor

Exclusion Criteria:

- Anticancer therapy within 3 weeks prior to study treatment

- Uncontrolled brain metastases

- Significant cardiac disease or mood disorders

- Inability to swallow oral medications

Dose-Limiting Toxicity Assessment: The DLT observation period encompassed the first 28 days of treatment, with events graded according to NCI CTCAE criteria. DLTs included grade 4 neutropenia, grade 3 thrombocytopenia with bleeding, grade 3 nausea/vomiting despite optimal support, and other non-hematologic toxicities ≥grade 3 [1] [4].

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic sampling was performed to characterize this compound exposure across dosing schedules. Blood samples were collected pre-dose and at specified intervals post-dose (0.5, 1, 2, 4, 6, 8, and 24 hours) following single and multiple doses. Plasma concentrations were quantified using validated liquid chromatography-tandem mass spectrometry methods, with non-compartmental analysis to determine key parameters including C~max~, T~max~, AUC~0-24h~, and elimination half-life [1] [5].

Pharmacodynamic Biomarker Assessment

Paired tumor biopsies were collected whenever feasible to evaluate target engagement and pathway modulation. Immunohistochemical analysis assessed phosphorylation status of key pathway components including pAKT Ser473 and pS6 Ser235/236. Circulating biomarker evaluation included assessment of fasting glucose and insulin levels as pharmacodynamic markers of PI3K pathway inhibition [1].

Pathway Diagrams and Mechanisms

PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the central role of the PI3K/AKT/mTOR signaling cascade in regulating essential cellular processes and highlights the strategic dual inhibition achieved by this compound. By simultaneously targeting both PI3K and mTOR complexes, this compound achieves more complete pathway suppression compared to selective inhibitors, potentially overcoming compensatory mechanisms that limit the efficacy of single-target agents [1]. The balanced inhibitory profile against all four class I PI3K isoforms distinguishes this compound from isoform-selective inhibitors in clinical development.

Clinical Trial Workflow and Dose Optimization

Conclusion and Future Directions

The comprehensive clinical evaluation of this compound dosing regimens demonstrates that intermittent administration schedules provide a superior therapeutic index compared to continuous daily dosing. Schedule A (140 mg on days 1, 2 weekly) has emerged as the recommended regimen for future clinical development based on its favorable safety profile, maintained pharmacokinetic exposure, and reduced incidence of high-grade adverse events [1] [3]. This optimized scheduling approach allows for delivery of biologically active drug concentrations while mitigating cumulative toxicities that have historically limited the clinical development of dual PI3K/mTOR inhibitors.

Future research directions should focus on biomarker-driven patient selection strategies to identify tumor subtypes with exceptional sensitivity to this compound-mediated pathway inhibition. The observed clinical activity in patients with specific molecular alterations (NOTCH1 mutations) provides a rationale for targeted enrollment in subsequent trials [1]. Additionally, exploration of rational combination therapies with other targeted agents may further enhance the antitumor efficacy of this compound while leveraging the improved tolerability of intermittent scheduling to enable effective combination regimens. The ongoing clinical development of this compound represents a paradigm for optimizing dosing strategies to maximize the therapeutic potential of targeted cancer therapies with narrow therapeutic windows.

References

- 1. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor... [oncology.ox.ac.uk]

- 4. A Phase II Study to Assess the Safety and Efficacy of the Dual ... [pmc.ncbi.nlm.nih.gov]

- 5. Topical this compound Shows Meaningful Cutaneous Drug ... [mdpi.com]

Bimiralisib Cutaneous Pharmacokinetics: Application Notes and Experimental Protocols for Dermatologic Drug Development

Introduction to Bimiralisib and Cutaneous T-Cell Lymphoma

This compound (PQR309) is a dual-acting small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, classified specifically as a selective pan-class I PI3K inhibitor with balanced activity against mTOR. This signaling cascade represents one of the major cancer pathways playing a critical role in regulating cancer cell growth, survival, and proliferation. In mycosis fungoides (MF), the most common subtype of cutaneous T-cell lymphoma (CTCL), activation of the PI3K/AKT/mTOR pathway is associated with tumorigenesis and disease progression. Research has demonstrated that increased expression of phosphorylated AKT correlates with poor prognosis in patients with plaque stage MF and reduced survival across the entire MF patient cohort [1] [2].

CTCL represents an ultra-orphan disease with an incidence of approximately 10.2 per million people, characterized by the extravasation and migration of malignant T lymphocytes to the epidermis and papillary dermis. Early-stage MF (stage IA-IIA) typically presents as erythematosquamous patches and/or plaques on sun-protected areas, with patients experiencing significant quality of life impairment primarily due to pruritus and aesthetic concerns. While current therapies including phototherapy (PUVA/UVB), chlormethine gel, and topical corticosteroids can effectively suppress early-stage MF, their chronic use is limited by significant side effects such as skin atrophy, phototoxicity, dermatitis, itching, photoaging, and increased risk of skin malignancies [1] [2]. The medical need for novel topical therapies with improved safety profiles and minimal systemic exposure drove the development of a gel formulation of this compound for localized application.

Experimental Design Overview

The first-in-human study of topical this compound employed a randomized, placebo-controlled, double-blinded design with two distinct components. Part A was an open-label, single-dose study conducted in 6 healthy volunteers (HVs) to evaluate the preliminary safety, tolerability, and pharmacokinetics of topical this compound. Part B adopted a more rigorous proof-of-concept design, randomizing 19 patients with early-stage CTCL-MF (stage IA-IIA) in a 1:1 ratio to receive either 2.0% this compound gel (n=9) or vehicle gel placebo (n=10) once daily for 42 consecutive days. The study implemented a comprehensive pharmacokinetic sampling protocol including frequent blood collection for systemic PK assessment and skin punch biopsies on the final treatment day for cutaneous drug concentration measurement [1] [2].

Table 1: Study Population and Design Characteristics

| Parameter | Part A (Healthy Volunteers) | Part B (MF Patients) |

|---|---|---|

| Participants | 6 HVs | 19 early-stage MF patients |

| Design | Open-label | Randomized, double-blind, placebo-controlled |

| Treatment | 2.0% this compound gel + vehicle on different areas | 2.0% this compound gel (n=9) vs. vehicle gel (n=10) |

| Duration | 21 days | 42 days (with possible extension to 84 days) |

| Application | Physician-applied at study site | Self-applied at home after training |

| Area | 400 cm² (active) + 100 cm² (vehicle) | 150-200 cm² treatment area |

| Dose | 2 mg/cm² | 2 mg/cm² |

Comprehensive Pharmacokinetic Data for Topical this compound

Cutaneous Drug Concentrations

The cutaneous pharmacokinetic profile of topical this compound demonstrated meaningful drug levels in skin tissues across both healthy volunteers and MF patients. In healthy volunteers receiving a target dose of 2 mg/cm² over 400 cm² for 21 days, the mean epidermal exposure reached 2.54 µg/g tissue, confirming effective local drug delivery through the skin barrier. In MF patients treated for 42 days with the same application protocol, the mean cutaneous concentration was even higher at 5.3 µg/g tissue, representing a 108% increase compared to healthy volunteers. This notable difference in cutaneous drug levels between healthy volunteers and MF patients suggests potential disease-associated alterations in skin barrier function, inflammation-enhanced permeability, or possible accumulation in lesional skin [1] [2] [3].

The distribution of this compound throughout skin layers follows complex penetration kinetics influenced by the multi-lamellar lipid matrix of the stratum corneum, which serves as the primary barrier to topical drug delivery. The intercellular lipid route within the stratum corneum provides the main pathway for lipophilic and amphiphilic molecules, with fluid lipids in the skin layer facilitating migration and insertion of drug molecules. The transcellular pathway represents an additional route, where molecules diffuse through keratin-filled corneocytes and the intervening lipid matrix, though this pathway generally offers greater resistance to most compounds due to the alternating hydrophilic and hydrophobic environments [4].

Systemic Exposure and Plasma Pharmacokinetics

Despite being administered topically, this compound demonstrated measurable systemic exposure in both healthy volunteers and MF patients, though at significantly lower concentrations than those achieved in cutaneous tissues. In healthy volunteers, application of 2 mg/cm² on 400 cm² resulted in a mean average plasma concentration (Cavg) of 0.96 ng/mL. MF patients exhibited substantially higher systemic exposure with a mean Cavg of 4.49 ng/mL, representing a 144% increase compared to healthy volunteers. This pronounced difference may reflect impaired barrier function in diseased skin, increased blood flow to inflammatory lesions, or potentially higher systemic absorption due to differences in application technique between physician-administered (healthy volunteers) and self-administered (MF patients) doses [1] [2].

Table 2: Pharmacokinetic Parameters of Topical this compound

| PK Parameter | Healthy Volunteers | MF Patients | Ratio (%) |

|---|---|---|---|

| Cutaneous Concentration | 2.54 µg/g | 5.3 µg/g | +108% |

| Plasma Cavg | 0.96 ng/mL | 4.49 ng/mL | +144% |

| Application Area | 400 cm² | 150-200 cm² | - |

| Dose | 2 mg/cm² | 2 mg/cm² | - |

| Treatment Duration | 21 days | 42 days | - |

The systemic safety profile of topical this compound was favorable compared to historical data from oral administration. While oral this compound studies reported substantial systemic adverse events including rash, anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia, topical administration was generally well tolerated with primarily local reactions and minimal systemic adverse events. This favorable safety profile demonstrates the therapeutic advantage of topical formulation in maximizing target tissue exposure while minimizing systemic toxicity, a crucial consideration for chronic conditions like MF that require long-term treatment [1] [2].

Experimental Protocols for Cutaneous Pharmacokinetic Assessment

Skin Penetration and Biopsy Processing Protocol

The assessment of cutaneous drug concentrations requires meticulous sample collection and processing to ensure accurate quantification of tissue drug levels. The following protocol details the methodology used in the this compound clinical trial to determine epidermal drug concentrations:

Biopsy Collection: On the final day of treatment (day 21 for healthy volunteers, day 42 for MF patients), obtain 4 mm punch biopsies from the treated areas at predetermined time points following the last drug application. For MF patients, ideal biopsy sites include representative areas of index lesions within the treatment area [1] [2].

Sample Processing: Immediately freeze biopsy samples in liquid nitrogen and store at -80°C until analysis. For spatial distribution assessment, some studies may utilize matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to visualize drug penetration through different skin layers [2].

Tissue Homogenization: Homogenize skin biopsies in appropriate buffer solutions using mechanical homogenizers. Maintain samples on ice throughout processing to prevent drug degradation. The homogenization buffer should include protease inhibitors to preserve protein integrity and potentially phosphatase inhibitors for phosphoprotein analysis [1].

Drug Extraction: Extract this compound from tissue homogenates using organic solvents such as methanol or acetonitrile. Employ solid-phase extraction (SPE) or protein precipitation techniques to clean up samples prior to analysis. Include internal standards (e.g., stable isotope-labeled this compound) to correct for extraction efficiency and matrix effects [1].

Analytical Quantification: Perform drug quantification using liquid chromatography with tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode. Establish a calibration curve using blank human plasma or tissue homogenate spiked with known concentrations of this compound. Validate the method for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines [1].

Clinical Efficacy Assessment Protocol

Despite demonstrating favorable cutaneous pharmacokinetics, topical this compound did not show significant clinical efficacy in the first-in-human trial. The comprehensive assessment of clinical response included both traditional scoring methods and objective measuring technologies:

Composite Assessment of Index Lesion Severity (CAILS): Evaluate target lesions using the validated CAILS scoring system, which assesses erythema, scaling, plaque elevation, surface area, and hypo/hyperpigmentation on a 0-4 or 0-8 scale depending on the parameter. Calculate the total score as the sum of all parameter scores, with higher scores indicating more severe disease. Perform CAILS assessments at baseline and at regular intervals during treatment (days 14, 28, 42, and during extension periods) [1] [2].

Objective Lesion Severity Quantification: Complement traditional scoring with high-tech imaging modalities including:

- Multispectral Imaging: Capture and analyze lesion characteristics across multiple wavelength bands to quantify erythema and pigmentation.

- Skin Fluorescence Photography: Use specialized lighting and filters to assess skin condition through fluorescence patterns.

- High-Resolution Ultrasound: Employ 22-MHz ultrasound to measure skin thickness and echogenicity as objective markers of disease activity and treatment response [1].

Statistical Analysis: Compare CAILS scores and objective measurements between active treatment and placebo groups using appropriate statistical methods such as mixed-model repeated measures (MMRM) analysis or analysis of covariance (ANCOVA). Adjust for potential confounding factors including baseline disease severity, treatment area, and anatomical location [1].

Figure 1: Experimental Workflow for Topical this compound Clinical Pharmacokinetic Study

Formulation and Skin Penetration Considerations

This compound Gel Formulation Properties

The development of an effective topical formulation requires careful balancing of drug solubility, stability, skin penetration, and patient acceptability. The this compound 2% gel was specifically engineered to optimize cutaneous delivery while minimizing systemic absorption. Key formulation characteristics include:

Drug Concentration: 2.0% (20 mg/g) this compound in a gel base, providing sufficient drug load for effective tissue penetration while maintaining formulation stability and appropriate rheological properties [1] [2].

Vehicle Composition: While the exact composition of the vehicle gel is proprietary, typical gel bases for topical drug delivery include gelling agents (such as carbomers, hydroxypropyl cellulose, or poloxamers), penetration enhancers, solvents, preservatives, and pH-adjusting agents. The vehicle used in the clinical trial served as both placebo and drug carrier, with identical appearance between active and placebo formulations to maintain blinding [1].

Application Protocol: The established application protocol of 2 mg/cm² on a treatment area of 150-200 cm² (MF patients) or 400 cm² (healthy volunteers) represents a standardized dosing approach that ensures consistent drug delivery while accounting for variations in treatment area size. Patients were trained in proper application technique to minimize inter-individual variability in dosing [1] [2].

Skin Barrier Challenges and Penetration Enhancement

The stratum corneum (SC) represents the primary barrier to topical drug delivery, consisting of approximately 20 layers of flattened keratinized cells embedded in a multilamellar lipid matrix. This outermost skin layer exhibits remarkable barrier function, being nearly 1000-times less permeable to water than other biomembranes. The unusual lipid composition of the SC—devoid of phospholipids but rich in ceramides, cholesterol, and free fatty acids—creates a highly ordered, interdigitated configuration that forms gel-phase membrane domains rather than the liquid crystalline systems typical of most biomembranes [4] [5].

For a drug to successfully penetrate the skin, it must navigate through this complex barrier structure primarily via the intercellular lipid pathway, where molecules diffuse through the narrow lipid-filled interstices between corneocytes. The transcellular pathway offers an alternative route but requires repeated partitioning between the lipophilic cell membranes and hydrophilic cytoplasm, presenting significant challenges for most drugs. The structural organization of the SC creates a highly tortuous pathway that substantially extends the diffusion distance compared to the direct transverse path [4].

Figure 2: Skin Penetration Pathways and Barrier Components for Topical this compound

Conclusion and Future Directions

The cutaneous pharmacokinetic assessment of topical this compound provides a compelling case study in the development of targeted dermatologic therapies. The data demonstrate that the 2% gel formulation achieves meaningful drug concentrations in skin tissues (2.54 µg/g in healthy volunteers and 5.3 µg/g in MF patients) while maintaining relatively low systemic exposure (0.96 ng/mL and 4.49 ng/mL, respectively). This favorable distribution profile represents a significant advantage over oral administration, which was associated with substantial systemic adverse events including rash, anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia [1] [2] [3].

The lack of clinical efficacy observed in the first-in-human trial despite adequate cutaneous drug levels presents a intriguing scientific challenge that warrants further investigation. Several factors may contribute to this discrepancy, including potential insufficient target engagement within the malignant T-lymphocytes, compensatory signaling pathways bypassing PI3K/mTOR inhibition, or limitations in the current formulation's ability to deliver the drug to the specific cellular compartments housing the target lymphocytes. Future research directions should include detailed biomarker studies to assess target modulation in skin lesions, optimization of formulation components to enhance drug delivery to specific cellular targets, and exploration of combination therapies with complementary mechanisms of action [1] [2].

The methodologies and protocols established in this initial evaluation of topical this compound provide a robust framework for future development of targeted topical therapies in dermatology. The integration of comprehensive pharmacokinetic assessment with clinical efficacy measures and advanced imaging technologies represents a state-of-the-art approach to dermatologic drug development that balances scientific rigor with practical clinical considerations. These application notes and experimental protocols offer researchers a validated foundation for advancing similar targeted therapies through the development pipeline, potentially expanding treatment options for patients with cutaneous diseases who would benefit from locally targeted treatment approaches with minimized systemic exposure [1] [4] [2].

References

- 1. Topical this compound Shows Meaningful Cutaneous Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. Topical this compound Shows Meaningful Cutaneous Drug ... [mdpi.com]

- 3. Topical this compound Shows Meaningful Cutaneous Drug ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing Permeation of Drug Molecules Across the Skin via ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Methods for the Assessment of Topical Drug ... [pmc.ncbi.nlm.nih.gov]

Bimiralisib in Combination Therapy: Application Notes and Experimental Protocols

Introduction and Mechanism of Action

Bimiralisib (PQR309) is an orally bioavailable, balanced dual pan-class I PI3K and mTOR inhibitor that selectively targets PI3K-α, -β, -γ, and -δ isoforms while directly inhibiting mTORC1 and mTORC2 through ATP-competitive binding [1] [2] [3]. This dual mechanism simultaneously blocks upstream signaling and downstream effector functions, preventing the compensatory AKT activation often observed with mTORC1-only inhibitors [4]. The PI3K/mTOR pathway is frequently dysregulated in cancers, promoting cell survival, proliferation, and metabolism, making it a valuable therapeutic target [5] [2] [3].

While this compound has demonstrated clinical activity as a single agent, combination strategies aim to enhance efficacy, overcome resistance, and improve patient outcomes [1] [5]. These protocols provide detailed methodologies for evaluating this compound in combination regimens, based on established preclinical and clinical evidence.

Evidence for this compound Combinations

The table below summarizes the key combination partners for this compound identified in preclinical and clinical studies, along with the supporting evidence and therapeutic context.

Table 1: Evidence Summary for this compound Combination Therapy

| Combination Partner | Therapeutic Context | Evidence Level | Key Findings & Synergistic Mechanisms |

|---|---|---|---|

| Venetoclax (BCL-2 inhibitor) | Lymphoma | Preclinical [1] | Enhanced apoptosis in lymphoma cell lines; dual targeting of survival pathways (PI3K/mTOR + BCL-2). |

| Ibrutinib (BTK inhibitor) | Lymphoma | Preclinical [1] | Combined inhibition of parallel signaling pathways (PI3K/mTOR and BCR signaling). |

| Panobinostat (HDAC inhibitor) | Lymphoma | Preclinical [1] | Synergistic cytotoxicity; epigenetic modulation with pathway inhibition. |

| Rituximab (anti-CD20 antibody) | B-cell Lymphomas | Preclinical [1] | Enhanced anti-tumor activity in CD20+ models (antibody-dependent cellular cytotoxicity). |

| Lenalidomide (Immunomodulator) | Lymphoma | Preclinical [1] | Combined direct antitumor and microenvironment immunomodulatory effects. |

| Marizomib (Proteasome inhibitor) | Lymphoma | Preclinical [1] | Synergistic induction of cellular stress and apoptosis. |

| ARV-825 (BRD4 degrader) | Lymphoma | Preclinical [1] | Simultaneous targeting of signaling and epigenetic dependencies. |

Experimental Protocols

This section provides detailed methodologies for key experiments evaluating this compound in combination therapies.

In Vitro Combination Screening Protocol

Objective: To determine the synergistic potential of this compound with other targeted agents in cancer cell lines.

Materials:

- Cancer cell lines (e.g., lymphoma models such as SU-DHL-4, KARPAS-422) [1]

- This compound (e.g., Selleckchem, HY-101921)

- Combination agents (e.g., Venetoclax, Ibrutinib)

- Cell culture reagents and 96-well cell culture plates

- Cell Titer-Glo Luminescent Cell Viability Assay (Promega)

Method:

- Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of complete medium and incub for 24 hours.

- Drug Preparation:

- Prepare a 7-point, 1:3 serial dilution series for each single agent.

- For combination studies, use a matrix design (e.g., 6x6 or 8x8) covering a range of concentrations for both drugs.

- Add 100 μL of drug solution to cells in triplicate.

- Incubation: Incubate plates for 72-96 hours at 37°C with 5% CO₂.

- Viability Assessment: Add 50 μL of Cell Titer-Glo reagent to each well, shake for 2 minutes, and record luminescence after 10 minutes.

- Data Analysis:

- Calculate the percentage of viability relative to DMSO-treated controls.

- Generate dose-response curves and calculate IC₅₀ values for single agents.

- Analyze combination data using the Chou-Talalay method (CompuSyn software) to calculate Combination Index (CI) values:

- CI < 1 indicates synergy

- CI = 1 indicates additivity

- CI > 1 indicates antagonism

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of this compound combinations in vivo.

Materials:

- Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG)

- Luciferase-tagged cancer cells (e.g., OCI-Ly1 lymphoma cells)

- In vivo imaging system (IVIS, PerkinElmer)

- This compound for oral gavage

- Combination drug (e.g., Ibrutinib in vehicle)

Method:

- Model Establishment: Inject 5x10⁶ luciferase-expressing cells subcutaneously into the flank of 6-8 week old mice.

- Randomization: When tumors reach 150-200 mm³, randomize mice into four groups (n=8-10):

- Group 1: Vehicle control

- Group 2: this compound monotherapy (e.g., 60-80 mg/kg, QD, oral gavage) [4]

- Group 3: Combination drug monotherapy

- Group 4: this compound + Combination drug

- Dosing and Monitoring:

- Administer treatments daily for 21-28 days.

- Measure tumor dimensions with calipers twice weekly. Calculate volume: V = (Length x Width²)/2.

- Monitor body weight twice weekly as an indicator of toxicity.

- Bioluminescence Imaging:

- Inject 150 mg/kg D-luciferin intraperitoneally.

- Anesthetize mice with isoflurane and acquire images using IVIS after 10 minutes.

- Quantify total flux (photons/second) in the region of interest.

- Endpoint Analysis:

- At study endpoint, harvest tumors and weigh them.

- Process tumors for immunohistochemistry (IHC) analysis of pathway biomarkers (e.g., p-AKT, p-S6, Ki-67, Cleaved Caspase-3).

Pharmacodynamic & Biomarker Analysis

Objective: To assess target engagement and modulation of downstream signaling.

Materials:

- Tumor tissue lysates or patient-derived plasma samples

- Phospho-AKT (Ser473) ELISA Kit (e.g., PathScan, Cell Signaling Technology)

- RPPA (Reverse Phase Protein Array) or Western Blot equipment

- Antibodies for p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46)

Method:

- Sample Preparation:

- Lyse snap-frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA assay.

- Phosphoprotein Analysis:

- For ELISA, load 50-100 μg of protein per well and follow manufacturer protocol. Develop plates and read absorbance at 450 nm.

- For Western Blotting, separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membrane, and probe with primary antibodies (1:1000 dilution) overnight at 4°C. Use HRP-conjugated secondary antibodies and chemiluminescence detection.

- For RPPA, print lysates on nitrocellulose-coated slides and probe with validated antibodies. Quantify signal intensity using microarray scanner.

- Data Interpretation:

Clinical Translation & Dosing Considerations

Clinical experience with oral this compound provides critical guidance for dosing in combination studies.

Table 2: Clinical Dosing Regimens for Oral this compound

| Dosing Schedule | Recommended Phase 2 Dose | Key Toxicities | Considerations for Combination |

|---|---|---|---|

| Continuous Daily Dosing | 80 mg once daily [2] [3] | Hyperglycemia (28.6% Gr≥3), fatigue (DLT), nausea [4] [2] [3] | Higher risk of cumulative toxicity; may require prophylactic metformin [4]. |

| Intermittent Schedule A | 140 mg on Days 1, 2, 8, 9, 15, 16 (weekly) [2] [3] | Reduced incidence of Gr≥3 hyperglycemia (12%) [2] [3] | Preferred for combinations; maintains efficacy with improved tolerability [2] [3]. |

| Intermittent Schedule B | 140 mg on Days 1, 4, 8, 11, 15, 18 (weekly) [2] [3] | Similar toxicity profile to Schedule A [2] [3] | Alternative intermittent scheduling option. |

Pathway Diagrams and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental workflows described in these protocols.

This compound Mechanism and Combination Targets

In Vivo Efficacy Study Workflow

Conclusion

This compound represents a promising dual PI3K/mTOR inhibitor with rational combination potential, particularly in lymphoid malignancies. The provided protocols outline systematic approaches for evaluating these combinations from in vitro models through clinical translation. The intermittent dosing schedule (140 mg on Days 1, 2 weekly) emerges as the preferred regimen for combination studies due to its improved tolerability profile while maintaining biological activity [2] [3]. Future studies should focus on biomarker-driven patient selection and rational drug pairings based on specific molecular pathologies to maximize therapeutic efficacy of this compound combinations.

References

- 1. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [mdpi.com]

- 3. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 4. A Phase II Study to Assess the Safety and Efficacy of the Dual ... [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse ... [pmc.ncbi.nlm.nih.gov]

bimiralisib patient selection criteria NOTCH1 mutation testing

General Workflow for NOTCH1 Mutation Testing in Patient Selection

Although drug-specific details are unavailable, the process for defining and implementing a biomarker like a NOTCH1 mutation in patient selection generally follows a defined pathway. The diagram below outlines the key stages from discovery to clinical application.

Proposed Template for Your Application Notes

To help you draft your document, here is a potential structure for your Application Notes, with placeholders for the bimiralisib-specific information you will need to find.

Title: Application Notes: NOTCH1 Mutation Testing for Patient Selection in this compound Clinical Trials

1. Introduction * 1.1 Objective: Define the use of NOTCH1 mutation status as a selection criterion for this compound treatment. * 1.2 Scientific Rationale: Summarize the role of NOTCH1 signaling in the disease context and the mechanistic basis for this compound's activity in NOTCH1-mutated cells. (You will need to fill this in from specific literature on this compound).

2. Materials and Methods for NOTCH1 Mutation Testing * 2.1 Specimen Requirements: Define acceptable sample types (e.g., FFPE tumor tissue, liquid biopsy), collection, and handling procedures. * 2.2 Recommended Testing Methodologies: Based on the general search results, the following are common techniques you could specify. You will need to determine which is most appropriate and validated for this compound. * 2.3 Test Validation: Outline the required performance characteristics of the assay (e.g., sensitivity, specificity, limit of detection).

The table below summarizes potential methods to investigate:

| Method | Principle | Key Considerations |

|---|---|---|

| Next-Generation Sequencing (NGS) | High-throughput parallel sequencing of multiple genes/genomic regions [1]. | Captures a broad mutational profile; ideal for discovering co-mutations. |

| Sanger Sequencing | Capillary electrophoresis-based sequencing of PCR-amplified DNA [1]. | Lower sensitivity; suitable for high mutation load. |

| RT-PCR | Reverse transcription polymerase chain reaction; often used for gene expression or fusion detection. | High sensitivity and speed; useful for screening specific, known hot-spot mutations. |

3. Patient Selection Algorithm * Include a flowchart similar to the one above, tailored with the specific decision points for this compound (e.g., "NOTCH1 mutation detected?" leading to "Consider for this compound therapy").

4. Data Presentation and Reporting * Specify how the test result should be reported (e.g., "NOTCH1 mutation positive/negative," variant allele frequency, specific mutation identified). * Plan for structured tables to present clinical validation data, such as response rates (Objective Response Rate - ORR) and survival outcomes (Progression-Free Survival - PFS) stratified by NOTCH1 status [2].

5. References * Cite the primary literature, clinical trial protocols, and drug approval documents you find in your targeted search.

References

Comprehensive Application Notes and Clinical Protocols for Bimiralisib Gel in Actinic Keratosis Treatment: Efficacy, Mechanisms, and Clinical Implementation

Introduction and Clinical Background